molecular formula C20H21N7O5 B2795162 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide CAS No. 2034478-39-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2795162
CAS No.: 2034478-39-0
M. Wt: 439.432
InChI Key: BPUVOIHYTWKIMJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science.

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest a multifaceted biological activity profile, particularly in the context of enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4. It features a benzodioxin moiety, oxadiazole and triazole rings, and a pyrrolidine carboxamide structure. These elements contribute to its biological interactions with various molecular targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, sulfonamides derived from benzodioxane exhibited significant inhibition against α-glucosidase and acetylcholinesterase (AChE), with varying degrees of efficacy. The in vitro studies indicated that these compounds could serve as potential therapeutic agents for conditions like diabetes and Alzheimer's disease due to their ability to modulate enzyme activity .

Anticancer Properties

The incorporation of oxadiazole and triazole moieties has been associated with enhanced anticancer activity. A study on 1,2,4-oxadiazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells through pathways that may include p53 activation and caspase cleavage .

Case Study 1: Inhibition of TRPV1

AMG9810, a compound structurally related to the target molecule, acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). It demonstrated competitive inhibition with IC50 values of 24.5 nM for human TRPV1. This inhibition is significant as TRPV1 is implicated in pain signaling and inflammatory responses . The compound also showed effects on tumor progression through modulation of signaling pathways such as EGFR/Akt/mTOR .

Case Study 2: Anticancer Activity

In another study focusing on related oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating substantial anticancer potential. Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 Value (nM)Biological Activity
AMG9810hTRPV124.5TRPV1 antagonist
Oxadiazole Derivative AMCF-7<15Induces apoptosis
Oxadiazole Derivative BU-937<10Induces apoptosis

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUVOIHYTWKIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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